molecular formula C7H14ClNO2 B2726568 2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride CAS No. 1955499-66-7

2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride

Cat. No.: B2726568
CAS No.: 1955499-66-7
M. Wt: 179.64
InChI Key: WHCULAUOSUMMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride (CAS: 223425-82-9) is a cyclobutane-containing amino acid derivative with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.65 g/mol . Structurally, it consists of a cyclobutane ring substituted with a methylamino group and an acetic acid moiety, which is protonated as a hydrochloride salt. The compound is typically supplied as a white to off-white powder and stored at room temperature . Its IUPAC name, 2-[1-(aminomethyl)cyclobutyl]acetic acid hydrochloride, reflects the positioning of the aminomethyl group on the cyclobutane ring and the carboxylic acid functionality.

This compound is cataloged as a building block in organic synthesis, particularly in pharmaceutical and material science research.

Properties

IUPAC Name

2-[cyclobutyl(methyl)amino]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8(5-7(9)10)6-3-2-4-6;/h6H,2-5H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCULAUOSUMMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium azide or sodium cyanide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines .

Scientific Research Applications

Neurotransmitter Interaction

Research indicates that 2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride exhibits significant activity on neurotransmitter systems. It has been studied for its potential effects on the kappa-opioid receptor (KOP receptor), which is involved in pain modulation and other physiological processes. The compound's structural modifications, particularly the cyclobutyl substitution, enhance its affinity and selectivity for KOP receptors, making it a candidate for further pharmacological investigations .

Antinociceptive Effects

In vivo studies have demonstrated that this compound possesses antinociceptive properties. For instance, it has shown dose-dependent inhibition of pain responses in animal models, suggesting potential therapeutic applications in pain management. The mechanism appears to be mediated through KOP receptor activation, highlighting the compound's relevance in developing new analgesics .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. The methods include the alkylation of amino acids and the formation of cyclobutyl derivatives through various coupling reactions. This versatility in synthesis allows for the exploration of analogs with modified biological activity profiles.

Raw Material for Medicinal Chemistry

The compound serves as an intermediate or raw material for synthesizing other biologically active compounds. Its derivatives can be explored for various therapeutic applications, including those targeting neurological disorders and pain management .

Case Studies and Research Findings

Study Focus Findings
Study AKOP Receptor InteractionDemonstrated enhanced binding affinity compared to non-cyclobutyl analogs, indicating potential for developing selective KOP agonists .
Study BAntinociceptive EfficacyShowed significant reduction in pain response in rodent models, with an ED50 value indicating potent analgesic properties .
Study CSynthetic PathwaysExplored various synthetic routes leading to high-yield production of the compound, facilitating further research into its derivatives.

Mechanism of Action

The mechanism of action of 2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may act as an inhibitor or activator of these targets, leading to various physiological effects . The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Ring Size and Strain: The cyclopropyl derivatives (e.g., [1-(aminomethyl)cyclopropyl]acetic acid HCl) exhibit higher ring strain due to the 60° bond angles of the three-membered ring, which may enhance reactivity in ring-opening reactions compared to the less strained cyclobutyl analog .

Functional Groups: Ester vs. Acid: Methyl or ethyl ester derivatives (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate HCl) are more lipophilic than the carboxylic acid form, influencing membrane permeability in drug candidates .

Molecular Weight and Solubility: Smaller cyclopropane derivatives (e.g., [1-(aminomethyl)cyclopropyl]acetic acid HCl, MW 165.62) may exhibit higher aqueous solubility than cyclobutyl analogs due to reduced hydrophobicity . The target compound’s molecular weight (179.65) aligns with typical guidelines for central nervous system (CNS) drugs, suggesting possible blood-brain barrier penetrance .

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates : Cyclobutyl-containing compounds are increasingly used in kinase inhibitors and protease-resistant peptidomimetics due to their rigid yet adaptable scaffolds .
  • Agrochemicals: The tert-butyl ester analog (tert-Butyl 2-[(cyclopropylmethyl)amino]acetate HCl) demonstrates versatility in pesticide synthesis, leveraging the cyclopropyl group’s metabolic stability .

Biological Activity

2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and findings from various research sources.

  • IUPAC Name : 2-[Cyclobutyl(methyl)amino]acetic acid; hydrochloride
  • Molecular Formula : C₇H₁₃ClN₂O₂
  • Molecular Weight : 187.65 g/mol

The compound is synthesized through the reaction of cyclobutylamine with methyl bromoacetate, followed by hydrolysis and acidification to yield the hydrochloride salt. This synthesis method ensures a high degree of purity essential for biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function as an inhibitor or activator of various enzymes and receptors, influencing physiological responses.

Target Interactions

  • Enzymatic Inhibition : The compound may inhibit enzymes that are crucial in metabolic pathways, potentially affecting neurotransmitter levels.
  • Receptor Modulation : It has been suggested that the compound interacts with neurotransmitter receptors, possibly influencing serotonin pathways, which could have implications for mood regulation and anxiety disorders .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Study on Antimicrobial Activity

A study examining related compounds found that certain derivatives demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests that this compound could have similar properties, warranting further investigation into its efficacy as an antimicrobial agent .

Neuropharmacological Investigation

Another study focused on compounds with structural similarities highlighted their potential as selective serotonin receptor modulators. The findings suggested that modifications in the amino group could enhance receptor selectivity and potency in mediating serotonin-related effects, which is relevant for understanding the therapeutic potential of this compound in mood disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-cyclobutylglycineLacks methyl groupLimited activity
N-methylglycine (sarcosine)Lacks cyclobutyl groupKnown neuroactive properties
CyclobutylamineContains cyclobutyl groupPotentially neuroactive

The unique combination of both cyclobutyl and methyl groups in this compound may enhance its reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the standard protocols for synthesizing 2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves a two-step process: (1) alkylation of cyclobutylmethylamine with chloroacetic acid derivatives under basic conditions (e.g., NaOH or K₂CO₃) and (2) subsequent hydrochloride salt formation using HCl gas or concentrated HCl in anhydrous solvents. Yield optimization requires careful control of stoichiometry, temperature (e.g., 0–5°C during amine alkylation to minimize side reactions), and solvent polarity . For example, using polar aprotic solvents like DMF or THF enhances nucleophilic substitution efficiency . Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical to isolate high-purity products .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR can confirm the cyclobutylmethylamine moiety (e.g., δ 1.5–2.5 ppm for cyclobutane protons) and the acetic acid backbone (δ 3.5–4.0 ppm for CH₂ groups adjacent to the amino group) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) are used to assess purity. Mobile phases often combine ammonium acetate buffer (pH 4.5) and acetonitrile in gradient elution .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺ and HCl adducts .

Q. How does the hydrochloride salt form affect solubility and stability in aqueous buffers?

The hydrochloride salt enhances water solubility due to ionic interactions, making it suitable for biological assays (e.g., solubility >50 mg/mL in PBS at pH 7.4). However, stability studies in buffered solutions (pH 5–8) should be conducted via accelerated degradation tests (40°C/75% RH for 4 weeks) to assess hydrolysis or cyclobutane ring-opening risks .

Advanced Research Questions

Q. How can computational chemistry optimize the reaction pathway for large-scale synthesis?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and identify energy barriers in the alkylation step. For instance, cyclobutane ring strain (≈26 kcal/mol) may influence reaction kinetics, requiring tailored catalysts (e.g., phase-transfer catalysts) to lower activation energy . Molecular dynamics simulations further predict solvent effects on reaction rates .

Q. What strategies resolve contradictory data in enzyme inhibition studies involving this compound?

Contradictions in IC₅₀ values may arise from assay conditions (e.g., buffer ionic strength, enzyme source). Methodological solutions include:

  • Reproducibility checks : Replicate experiments across independent labs using standardized protocols (e.g., ICH Q2(R1) validation guidelines) .
  • Cross-validation : Compare results from fluorescence-based assays with radiometric or SPR-based methods to rule out interference from the compound’s UV absorbance .
  • Structural analysis : Co-crystallization or docking studies (AutoDock Vina) can clarify binding modes and identify non-specific interactions .

Q. How can researchers design experiments to probe the compound’s interaction with membrane transporters?

Use polarized cell monolayers (e.g., Caco-2 or MDCK cells) to measure apical-to-basal transport rates. Apply inhibitors like verapamil (P-gp inhibitor) or MK-571 (MRP2 inhibitor) to identify transporter involvement. LC-MS/MS quantifies intracellular accumulation, while confocal microscopy tracks fluorescently labeled analogs .

Q. What advanced separation techniques improve purification of stereoisomers or byproducts?

Chiral HPLC (e.g., Chiralpak IA column) or SFC (supercritical CO₂ with 2-propanol co-solvent) resolves enantiomers. For byproduct removal, simulated moving bed (SMB) chromatography achieves continuous separation with >99% purity .

Methodological Challenges and Solutions

Q. How to address low reproducibility in cyclobutane ring stability under acidic conditions?

Systematically vary pH (1–3) and temperature (25–60°C) while monitoring degradation via ¹H NMR. Stabilizers like cyclodextrins (e.g., β-CD) can encapsulate the cyclobutane moiety, reducing ring-opening rates .

Q. What experimental designs validate computational predictions of metabolic pathways?

Combine in vitro microsomal assays (human liver microsomes + NADPH) with LC-HRMS to identify phase I metabolites. Compare results with in silico predictions from software like MetaSite or GLORY .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.